3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide
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Description
3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide is a useful research compound. Its molecular formula is C16H10F3N5O3 and its molecular weight is 377.283. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of the compound “3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide” are currently unknown. The compound is structurally similar to other triazole compounds, which are known to interact with various biological targets . .
Mode of Action
Based on its structural similarity to other triazole compounds, it may interact with its targets through hydrogen bonding or other non-covalent interactions .
Biochemical Pathways
Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Triazole compounds are known to interfere with various biochemical pathways, including those involved in cell signaling, protein synthesis, and metabolic processes .
Pharmacokinetics
For instance, the presence of the trifluoromethyl group could potentially enhance the compound’s metabolic stability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Properties
IUPAC Name |
3-nitro-4-(1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10F3N5O3/c17-16(18,19)11-2-1-3-12(7-11)22-15(25)10-4-5-13(14(6-10)24(26)27)23-9-20-8-21-23/h1-9H,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBHDZVGPJKUSJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10F3N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.